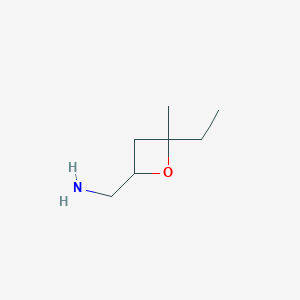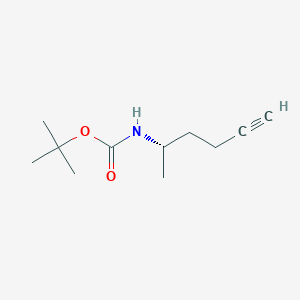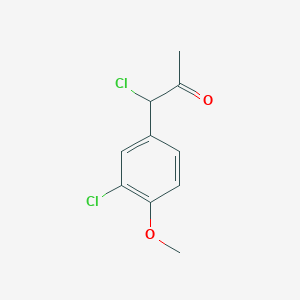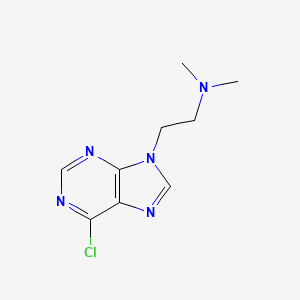
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a purine ring substituted with a chlorine atom at the 6th position and an ethyl group linked to a dimethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine typically involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Imines or other condensation products depending on the reactants used.
Aplicaciones Científicas De Investigación
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Penciclovir: A guanine derivative with antiviral properties.
Acyclovir: Another antiviral agent with a similar purine structure.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12ClN5 |
|---|---|
Peso molecular |
225.68 g/mol |
Nombre IUPAC |
2-(6-chloropurin-9-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12ClN5/c1-14(2)3-4-15-6-13-7-8(10)11-5-12-9(7)15/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CJFSVJUSMWHOJH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



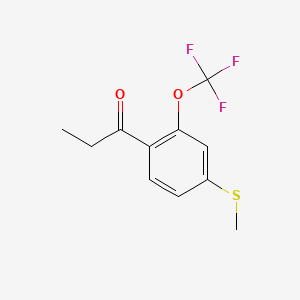

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
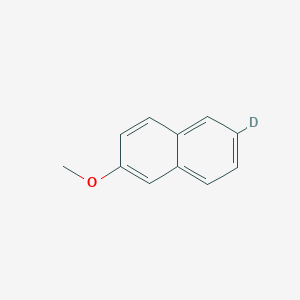

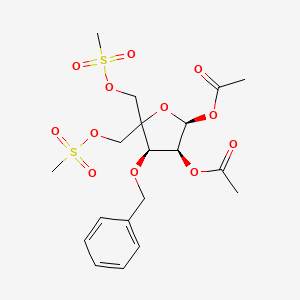

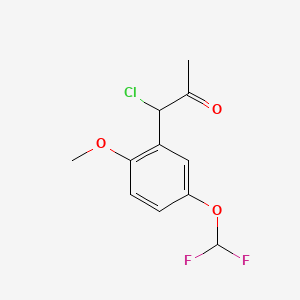
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

